molecular formula C15H9Cl2F3N4O B2990659 (Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1252569-48-4

(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2990659
CAS No.: 1252569-48-4
M. Wt: 389.16
InChI Key: JBRHLONGLPFLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic acrylamide derivative featuring a cyano group, a dichlorinated methylimidazole moiety, and a trifluoromethylphenyl substituent. Its Z-configuration at the double bond is critical for stereospecific interactions with biological targets.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3N4O/c1-24-11(12(16)23-14(24)17)5-8(7-21)13(25)22-10-4-2-3-9(6-10)15(18,19)20/h2-6H,1H3,(H,22,25)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRHLONGLPFLFC-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Cl)Cl)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(N=C1Cl)Cl)/C=C(/C#N)\C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic molecule with potential biological activity, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C18H15Cl2F3N4
  • Molar Mass : 397.24 g/mol
  • CAS Number : Not specified in the provided data.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (Z)-2-cyano derivatives exhibit significant antimicrobial properties. For instance, derivatives with cyano groups have shown efficacy against various bacterial strains, suggesting that the introduction of cyano and imidazole moieties enhances biological activity. Specific investigations into the structure-activity relationship (SAR) of related compounds revealed that electron-withdrawing groups like trifluoromethyl improve antimicrobial efficacy .

Anticancer Activity

The anticancer potential of compounds in this class has also been investigated. Certain derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. The presence of the imidazole ring is believed to play a critical role in enhancing cytotoxicity against cancer cells .

Neuropharmacological Effects

Some studies have explored the neuropharmacological effects of similar compounds. For example, modifications in the structure can lead to significant changes in anticonvulsant activity. The introduction of specific substituents can enhance Na+ channel inhibition, which is crucial for developing new anticonvulsants .

Structure-Activity Relationship (SAR)

CompoundBiological ActivityKey Structural Features
(Z)-2-cyano derivative 1AntimicrobialCyano group, imidazole
(Z)-2-cyano derivative 2AntiviralTrifluoromethyl group
(Z)-2-cyano derivative 3AnticancerApoptosis induction

Case Studies

  • Antimicrobial Study : A study on cyano-containing compounds revealed that those with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antiviral Efficacy : A compound structurally similar to (Z)-2-cyano was tested for HIV inhibition, showing an EC50 value of 0.24 nM with low cytotoxicity, indicating its potential as an antiviral agent.
  • Neuropharmacological Evaluation : In rodent models, certain derivatives showed promising anticonvulsant activities comparable to established drugs like phenytoin .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Piroxicam-Based HIV Integrase Inhibitors

Evidence from Iranian Journal of Pharmaceutical Research (2021) highlights piroxicam analogs (e.g., compounds 13d, 13l, 13m) as HIV integrase (IN) inhibitors with EC50 values of 20–25 µM and selectivity indices (SI) >26 . While the target compound lacks a piroxicam-like benzothiazine scaffold, its 2,5-dichloro-3-methylimidazole moiety may mimic the metal-chelating properties of raltegravir-like inhibitors.

Table 1: Key Pharmacological Parameters of Antiviral Analogs
Compound Target EC50 (µM) SI Key Structural Features
Piroxicam analog (13d) HIV Integrase 20–25 >26 Benzothiazine core, sulfonamide linkage
Target compound Hypothetical N/A N/A Dichloroimidazole, trifluoromethylphenyl, acrylamide

ADME/Toxicity Considerations

In contrast, piroxicam analogs () exhibit lower logP values (~2.5–3.0) due to polar sulfonamide groups, which improve aqueous solubility but reduce blood-brain barrier penetration .

Table 2: Predicted ADME Properties
Property Target Compound Piroxicam Analogs Thiazole-Oxadiazole Derivatives
logP ~3.5–4.0 ~2.5–3.0 ~2.0–2.5
Solubility (µg/mL) <10 (low) 50–100 (moderate) 100–200 (high)
Metabolic Stability High (CF3 group) Moderate (sulfonamide cleavage) Low (thioether oxidation)

Structural Elucidation Techniques

As demonstrated in Journal of Applied Pharmaceutical Science (2024) , 13C NMR and resonance techniques are critical for confirming the stereochemistry and substituent positions in complex heterocycles like the target compound . The dichloroimidazole and trifluoromethylphenyl groups would produce distinct deshielded peaks in NMR spectra, aiding in differentiation from analogs such as milbemycin-like macrocycles .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference
Substitution2-pyridinemethanol, KOH, DMF65-75
ReductionFe powder, HCl, 50°C80-85
CondensationCyanoacetic acid, EDCI, RT60-70

Advanced: How can reaction conditions be optimized to minimize byproducts and maximize (Z)-isomer yield?

Answer:

  • Design of Experiments (DoE) can systematically optimize parameters (temperature, solvent polarity, stoichiometry). For example, flow-chemistry setups enable precise control of residence time and mixing efficiency, reducing side reactions .
  • Chiral additives (e.g., DMEA in MeOH/CO2 systems) improve stereoselectivity during crystallization or chromatography .
  • Real-time monitoring via inline IR or HPLC ensures rapid adjustment of reaction parameters .

Basic: What analytical techniques validate the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Key peaks include:
    • Cyano group (δ ~110-120 ppm in 13C).
    • Trifluoromethylphenyl protons (δ 7.5-8.0 ppm in 1H).
    • Imidazole ring protons (δ 6.8-7.2 ppm) .
  • IR Spectroscopy : C≡N stretch (~2200 cm⁻¹), C=O (~1680 cm⁻¹) .
  • LC-MS : Confirm molecular ion [M+H]+ and isotopic patterns for Cl and F .

Advanced: How can researchers resolve discrepancies in spectroscopic data for stereoisomers?

Answer:

  • Chiral HPLC : Use columns like Chiralpak® OD with polar modifiers (e.g., 20% MeOH-DMEA in CO2) to separate (Z) and (E) isomers .
  • Dynamic NMR : Analyze rotational barriers of amide bonds to distinguish conformational isomers .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Basic: What methods assess purity and detect trace impurities?

Answer:

  • HPLC-DAD/ELSD : Gradient elution (e.g., acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • Melting Point Analysis : Sharp melting ranges (±2°C) indicate high purity .
  • Elemental Analysis : Validate C, H, N, Cl, F percentages within ±0.3% of theoretical values .

Q. Table 2: Typical Purity Criteria

MethodAcceptable Criteria
HPLC≥98% area purity
LC-MSNo unassigned peaks
NMRNo solvent/residual peaks

Advanced: How can researchers address solubility challenges in biological assays?

Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .
  • Prodrug Derivatization : Introduce phosphate or ester groups to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Basic: What strategies mitigate degradation during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under inert gas (N2/Ar) at -20°C .
  • Light Protection : Use amber vials to prevent photodegradation of the imidazole ring .
  • Stability Testing : Conduct accelerated studies (40°C/75% RH for 6 months) to identify degradation pathways .

Advanced: How can computational modeling predict biological activity?

Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs) .
  • QSAR Models : Correlate substituent electronegativity (Cl, CF3) with IC50 values from enzyme assays .
  • MD Simulations : Analyze conformational stability of the (Z)-isomer in lipid bilayers .

Basic: How is stereochemical integrity maintained during scale-up?

Answer:

  • Low-Temperature Reactions : Minimize thermal epimerization (e.g., <0°C for acid-sensitive intermediates) .
  • Enantiopure Catalysts : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation .
  • In-line Analytics : Monitor ee (enantiomeric excess) via circular dichroism (CD) spectroscopy .

Advanced: What mechanistic insights explain contradictory bioactivity data across cell lines?

Answer:

  • Metabolic Profiling : Use LC-HRMS to identify cell-specific metabolites (e.g., CYP450-mediated oxidation) .
  • Membrane Permeability Assays : Compare P-gp efflux ratios in Caco-2 vs. MDCK cells .
  • Transcriptomics : Correlate target protein expression levels with IC50 variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.